molecular formula C13H11ClN4 B2732388 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine CAS No. 313402-36-7

2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine

Cat. No. B2732388
CAS RN: 313402-36-7
M. Wt: 258.71
InChI Key: NUFGUKUYOSAPGT-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine, also known as CMTBT, is a compound that has been studied for its potential applications in a number of scientific fields. CMTBT is a heterocyclic compound that contains both nitrogen and chlorine atoms, and is thought to have unique properties due to its structure. It has been studied for its potential use in pharmaceuticals, agricultural chemicals, and other industrial applications.

Scientific Research Applications

Antibacterial Activity

The compound’s structure includes a thiazole ring, which has been associated with antibacterial properties. Researchers have investigated its effectiveness against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum . Further studies could explore its potential as a novel antibacterial agent.

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-2-4-10(7-11(8)14)18-16-12-5-3-9(15)6-13(12)17-18/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFGUKUYOSAPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322441
Record name 2-(3-chloro-4-methylphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine

CAS RN

313402-36-7
Record name 2-(3-chloro-4-methylphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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